4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine
Overview
Description
4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine is an organic compound with the molecular formula C₁₂H₁₆ClNO₂S₂ This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms, and a sulfonyl group attached to a chlorinated dimethylphenyl moiety
Preparation Methods
The synthesis of 4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethylphenyl sulfonyl chloride and thiomorpholine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiomorpholine ring may also interact with biological membranes, affecting cell permeability and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine include:
4-[(4-Chlorophenyl)sulfonyl]morpholine: This compound has a morpholine ring instead of a thiomorpholine ring, which may result in different chemical and biological properties.
4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine: The piperidine ring in this compound provides a different steric and electronic environment compared to thiomorpholine.
4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine: The pyrrolidine ring is a five-membered ring, which can affect the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-(4-chloro-2,5-dimethylphenyl)sulfonylthiomorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S2/c1-9-8-12(10(2)7-11(9)13)18(15,16)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQINGQIOOWKDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCSCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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